1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
- 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(2-thienyl)ethyl]urea
- 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylphenyl)ethyl]urea
Uniqueness
1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is unique due to the presence of the ethoxy group and the thiophene ring, which confer specific chemical properties and biological activities. These structural features may enhance its binding affinity to certain molecular targets or improve its solubility and stability.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-13-6-4-12(5-7-13)18-16(20)17-10-14(19)15-11(2)8-9-22-15/h4-9,14,19H,3,10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWTZBAIQBCWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CS2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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